2-Ethoxy-1-phenyl-1,2-dihydropyridine
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Overview
Description
2-Ethoxy-1-phenyl-1,2-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-phenyl-1,2-dihydropyridine typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific conditions for synthesizing this compound include:
Reactants: Ethyl acetoacetate, benzaldehyde, and ammonium acetate.
Solvent: Ethanol.
Catalyst: Acetic acid.
Temperature: Reflux conditions (around 78°C).
Duration: Several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-phenyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
2-Ethoxy-1-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-phenyl-1,2-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the influx of calcium ions, leading to various physiological effects. This mechanism is similar to other dihydropyridines, which are known to act as calcium channel blockers .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used in treating hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Isradipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: 2-Ethoxy-1-phenyl-1,2-dihydropyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. Its ethoxy and phenyl groups provide opportunities for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethoxy-1-phenyl-2H-pyridine |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-10-6-7-11-14(13)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
InChI Key |
KEOHRLBRIQOTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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